(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine

Description

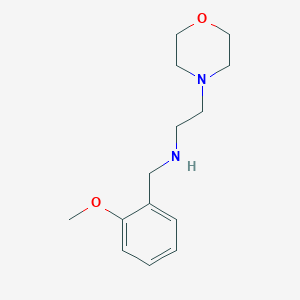

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine (CAS: 626209-57-2) is a secondary amine compound featuring a 2-methoxybenzyl group attached to a 2-morpholin-4-yl-ethyl moiety. Its molecular formula is C₁₄H₂₂N₂O₂, with a molecular weight of 250.34 g/mol . The structure combines an aromatic methoxy-substituted benzyl group with a morpholine ring, a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and modulate bioavailability. The compound is synthesized via nucleophilic substitution or reductive amination reactions, often involving 2-methoxybenzylamine and morpholine-derived electrophiles .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVIWMAMZMWHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Reductive Amination with Sodium Triacetoxyborohydride

A widely adopted method involves the condensation of 2-methoxybenzylamine with 2-morpholin-4-yl-acetaldehyde followed by reduction. Key steps include:

-

Imine Formation : 2-Methoxybenzylamine reacts with 2-morpholin-4-yl-acetaldehyde in tetrahydrofuran (THF) under acidic conditions (acetic acid, pH 4–5) to form the Schiff base intermediate.

-

Reduction : Sodium triacetoxyborohydride (NaBH(OAc)) selectively reduces the imine bond at 0–25°C, yielding the target amine.

Photoredox-Catalyzed Direct Reductive Amination

Recent advances employ visible-light photocatalysis for one-pot synthesis:

-

Catalyst : Iridium-based photocatalysts (e.g., Ir(ppy)) generate radicals for imine reduction.

-

Conditions : THF solvent, room temperature, 12–24 hours.

-

Yield : 65–72% for electron-deficient aldehydes; lower yields (45–55%) for electron-rich substrates.

Nucleophilic Substitution Approaches

Alkylation of 2-Morpholin-4-yl-ethylamine

This method utilizes 2-morpholin-4-yl-ethylamine as the nucleophile:

Mitsunobu Reaction for Ether Formation

An alternative route constructs the morpholine-ethyl linkage via Mitsunobu coupling:

-

Substrates : 2-Methoxybenzyl alcohol and 2-aminoethylmorpholine.

-

Conditions : Triphenylphosphine (PPh) and diethyl azodicarboxylate (DEAD) in THF.

Intermediate-Based Synthesis

Gabriel Synthesis with Phthalimide Protection

A classical approach to avoid over-alkylation:

Aza-Michael Addition

Exploiting Michael acceptors for C–N bond formation:

-

Substrates : 2-Methoxybenzylamine and morpholine-functionalized acrylate.

-

Catalyst : DBU (1,8-diazabicycloundec-7-ene) in methanol.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Patented methodologies emphasize scalability:

Solvent Recycling and Waste Minimization

-

Key Features :

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Scalability | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 77–85 | 0–25 | High | Mild conditions |

| Nucleophilic Alkylation | 68–75 | 40–50 | Moderate | Simple setup |

| Gabriel Synthesis | 56–62 | 100–120 | Low | Avoids over-alkylation |

| Photoredox Catalysis | 45–72 | 25 | Emerging | No stoichiometric reductants |

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzyl group can be reduced to a methyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: 2-Methoxytoluene.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The methoxy group and morpholine ring play crucial roles in binding affinity and specificity .

Comparison with Similar Compounds

Aromatic Substitution Effects

- Methoxy Position : The target compound’s single methoxy group at the benzyl C2 position provides moderate electron-donating effects, influencing electronic distribution and hydrogen-bonding capacity. In contrast, the 2,5-dimethoxy analog (CAS: 797027-75-9) exhibits enhanced lipophilicity and steric bulk, which may improve membrane permeability but reduce target specificity .

Physicochemical Properties

- Solubility : The morpholine ring contributes to aqueous solubility, but the 2-methoxybenzyl group introduces hydrophobicity. Cyclohexenylmethyl analogs (e.g., CAS: N/A) exhibit lower polarity, favoring lipid-rich environments .

- Crystallinity : Single-crystal X-ray studies of related compounds (e.g., 2MBA) reveal intermolecular hydrogen bonds (N–H···O, 2.08 Å) stabilizing the crystal lattice, a feature likely shared by the target compound .

Biological Activity

(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a benzyl moiety and an ethylamine chain linked to a morpholine ring. Its molecular formula is C₁₅H₂₄N₂O, with a molecular weight of approximately 248.37 g/mol. The presence of both aromatic and heterocyclic components suggests diverse biological interactions.

The biological activity of this compound is hypothesized to involve:

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It could act as an inhibitor or modulator of specific enzymes, affecting metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.

Structure-Activity Relationship (SAR)

The unique substitution pattern of the methoxy group at the para position enhances the compound's reactivity and affinity for biological targets. Comparative analysis with similar compounds reveals significant insights into its pharmacological profile:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine | Contains one methoxy group | May exhibit different biological activity due to fewer substituents |

| (3,4-Dichloro-benzyl)-(2-morpholin-4-yl-ethyl)-amine | Chlorine substituents | Alters lipophilicity and receptor interactions |

| (3,5-Dimethoxy-benzyl)-(2-piperidin-1-yl-ethyl)-amine | Piperidine instead of morpholine | Expected different pharmacological profiles |

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Antimicrobial Studies : A study demonstrated that compounds with similar benzyl and morpholine structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development in this area .

- Anticancer Research : Another investigation focused on a related compound which displayed promising results in inhibiting the growth of various cancer cell lines, indicating that the morpholine moiety plays a critical role in enhancing anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.